molecular formula C9H19N B14648631 (1E)-N-Methyloctan-1-imine CAS No. 53106-86-8

(1E)-N-Methyloctan-1-imine

Cat. No.: B14648631
CAS No.: 53106-86-8
M. Wt: 141.25 g/mol
InChI Key: PGBPQOQOXGQJIJ-UHFFFAOYSA-N
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Description

(1E)-N-Methyloctan-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Methyloctan-1-imine typically involves the reaction of octanal with methylamine under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the formation of the imine bond. The general reaction scheme is as follows:

Octanal+MethylamineThis compound+Water\text{Octanal} + \text{Methylamine} \rightarrow \text{this compound} + \text{Water} Octanal+Methylamine→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Methyloctan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine group can yield primary amines.

    Substitution: The imine group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

(1E)-N-Methyloctan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Methyloctan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Methylhexan-1-imine
  • (1E)-N-Methylheptan-1-imine
  • (1E)-N-Methylnonan-1-imine

Uniqueness

(1E)-N-Methyloctan-1-imine is unique due to its specific chain length and the position of the imine group, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications.

Properties

CAS No.

53106-86-8

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyloctan-1-imine

InChI

InChI=1S/C9H19N/c1-3-4-5-6-7-8-9-10-2/h9H,3-8H2,1-2H3

InChI Key

PGBPQOQOXGQJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=NC

Origin of Product

United States

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